molecular formula C25H33NO3 B11551747 Decyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate

Decyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B11551747
M. Wt: 395.5 g/mol
InChI Key: FHRDOGJIFDQXKW-UHFFFAOYSA-N
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Description

DECYL 4-(3-METHYLBENZAMIDO)BENZOATE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a decyl ester group attached to a benzamido-substituted benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DECYL 4-(3-METHYLBENZAMIDO)BENZOATE typically involves the condensation of 4-(3-methylbenzamido)benzoic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of DECYL 4-(3-METHYLBENZAMIDO)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: DECYL 4-(3-METHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

DECYL 4-(3-METHYLBENZAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DECYL 4-(3-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. The pathways involved in its mechanism of action can include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

  • Methyl 4-(3-methylbenzamido)benzoate
  • Ethyl 4-(3-methylbenzamido)benzoate
  • Benzocaine

Comparison: DECYL 4-(3-METHYLBENZAMIDO)BENZOATE is unique due to its decyl ester group, which imparts distinct physicochemical properties compared to its methyl and ethyl analogs. The longer alkyl chain in the decyl ester enhances its hydrophobicity, potentially affecting its solubility and interaction with biological membranes. Compared to benzocaine, which is commonly used as a local anesthetic, DECYL 4-(3-METHYLBENZAMIDO)BENZOATE may exhibit different pharmacokinetic and pharmacodynamic profiles due to its structural differences.

Properties

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

decyl 4-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-10-18-29-25(28)21-14-16-23(17-15-21)26-24(27)22-13-11-12-20(2)19-22/h11-17,19H,3-10,18H2,1-2H3,(H,26,27)

InChI Key

FHRDOGJIFDQXKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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